N-ethyl-1-(2-(m-tolyloxy)acetyl)indoline-2-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-21-20(24)18-12-15-8-4-5-10-17(15)22(18)19(23)13-25-16-9-6-7-14(2)11-16/h4-11,18H,3,12-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHPYTURGZDKDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)COC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-ethyl-1-(2-(m-tolyloxy)acetyl)indoline-2-carboxamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through various methods, including the Fischer indole synthesis or the Bartoli indole synthesis.
Amidation: The final step involves the reaction of the intermediate with ethylamine to form this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
N-ethyl-1-(2-(m-tolyloxy)acetyl)indoline-2-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Anticancer Activity
Research indicates that N-ethyl-1-(2-(m-tolyloxy)acetyl)indoline-2-carboxamide exhibits significant anticancer properties. The indole moiety within the compound is known for its ability to interact with various biological targets, which may inhibit tumor growth and induce apoptosis in cancer cell lines.
- Case Study : A study assessed the compound's effect on glioblastoma multiforme (GBM) cells, revealing an IC50 value of 0.84 μM, indicating potent antiproliferative activity against these pediatric brain tumor cells.
| Cancer Type | Cell Line | IC50 Value (μM) |
|---|---|---|
| Glioblastoma Multiforme | KNS42 | 0.84 |
Antitubercular Activity
The compound has shown promise as an antitubercular agent, particularly against Mycobacterium tuberculosis.
- Case Study : The Minimum Inhibitory Concentration (MIC) against the drug-sensitive M. tuberculosis H37Rv strain was determined to be 0.32 μM, showcasing its potential as a therapeutic agent for tuberculosis.
| Pathogen | MIC (μM) |
|---|---|
| M. tuberculosis H37Rv | 0.32 |
EGFR Inhibition
This compound has been evaluated for its inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in various cancers.
- Case Study : The compound demonstrated high inhibitory activity against EGFR with an IC50 value of 71 ± 0.6 nM, comparable to the reference drug erlotinib.
| Target | IC50 Value (nM) |
|---|---|
| EGFR | 71 ± 0.6 |
BRAF V600E Mutation Inhibition
The compound has also been studied for its ability to inhibit the BRAF V600E mutation, often found in melanoma and other cancers.
- Case Study : IC50 values ranged from 77 nM to 107 nM, indicating its potential as a targeted therapy for cancers with this mutation.
| Mutation | IC50 Range (nM) |
|---|---|
| BRAF V600E | 77 - 107 |
Neuroprotective Properties
The compound has been explored for its neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
- Case Study : In vitro studies using neuronal cell cultures demonstrated significant neuroprotective effects against neurotoxic agents, suggesting potential therapeutic applications in neurology.
Antimalarial Activity
Research into the antimalarial potential of this compound has indicated efficacy against Plasmodium falciparum, the parasite responsible for malaria.
- Results : Preliminary studies suggest that the compound exhibits promising antimalarial activity, warranting further investigation into its pharmacological profile.
Renin Inhibition
The compound's ability to inhibit the renin enzyme has implications for treating hypertension and related cardiovascular diseases.
- Results : Effective inhibition of renin activity was observed in vitro, indicating therapeutic potential for hypertension management.
Mechanism of Action
The mechanism of action of N-ethyl-1-(2-(m-tolyloxy)acetyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells . It may also interact with DNA and RNA, affecting their replication and transcription .
Comparison with Similar Compounds
N-ethyl-1-(2-(m-tolyloxy)acetyl)indoline-2-carboxamide can be compared with other indole derivatives such as indole-3-acetic acid and indole-2-carboxamide . While these compounds share a common indole core, they differ in their substituents and biological activities. This compound is unique due to its specific substituents, which confer distinct chemical and biological properties .
Similar compounds include:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-2-carboxamide: A compound with antimicrobial and anticancer properties.
Indole-3-carboxaldehyde:
Biological Activity
N-ethyl-1-(2-(m-tolyloxy)acetyl)indoline-2-carboxamide is an indole derivative that exhibits a range of biological activities, making it a compound of interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 321.36 g/mol
This structure includes a carboxamide moiety, which is significant for its interactions with various biological targets.
Target of Action
This compound primarily interacts with enzymes and proteins through hydrogen bonding facilitated by its carboxamide group. This interaction is crucial for its biological effects, particularly in modulating enzyme activity related to various diseases.
Biochemical Pathways
Indole derivatives, including this compound, are known to participate in multiple biochemical pathways. They have been studied for their potential in treating conditions such as cancer, inflammation, and infectious diseases. The compound's activity is attributed to its ability to inhibit key enzymes and receptors involved in these pathways .
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : This compound has shown potential in inhibiting cancer cell proliferation. In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, with GI50 values indicating potent activity comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes .
- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation markers, suggesting its potential use in treating inflammatory diseases .
In Vitro Studies
A series of studies have evaluated the antiproliferative effects of this compound against different cancer cell lines. Notably:
| Cell Line | GI50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 1.35 | Induces apoptosis via caspase activation |
| A549 | 1.50 | Inhibits EGFR and CDK2 activity |
| HeLa | 1.95 | Triggers apoptotic pathways |
These results indicate that the compound not only inhibits cell growth but also promotes programmed cell death through mechanisms involving apoptotic markers such as Caspases 3, 8, and 9 .
Animal Studies
In vivo studies have further supported the efficacy of this compound in reducing tumor growth in animal models. For instance, administration of this compound led to a significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for preparing N-ethyl-1-(2-(m-tolyloxy)acetyl)indoline-2-carboxamide?
The synthesis typically involves multi-step reactions, including amide bond formation and functional group coupling. For example, the indoline-2-carboxamide core is synthesized via activation of carboxylic acids using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM). The m-tolyloxyacetyl group is introduced through nucleophilic substitution or esterification under controlled temperatures (0–5°C for exothermic steps). Purification employs techniques such as column chromatography and recrystallization .
Q. Which spectroscopic methods are critical for structural characterization?
Key techniques include:
- 1H/13C NMR for confirming proton/carbon environments and substituent positions (e.g., distinguishing indoline and aryloxy groups).
- High-resolution mass spectrometry (HRMS) for verifying molecular formula and isotopic patterns.
- Single-crystal X-ray diffraction for unambiguous 3D structural determination, particularly to resolve stereochemical ambiguities .
Q. What in vitro assays are used to evaluate its biological activity?
Standard assays include:
- Enzyme inhibition studies (e.g., fluorometric or colorimetric assays) targeting kinases or proteases.
- Cell viability assays (e.g., MTT or ATP-based luminescence) in disease-relevant cell lines.
- Binding affinity measurements using surface plasmon resonance (SPR) or fluorescence polarization .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Strategies include:
- Temperature control : Maintaining low temperatures (0–5°C) during exothermic coupling steps to prevent side reactions.
- Solvent selection : Using polar aprotic solvents (e.g., DMF) to enhance reagent solubility and reaction homogeneity.
- Continuous flow reactors : Improving mixing efficiency and reducing reaction times, thereby suppressing degradation pathways .
Q. How do structural modifications (e.g., methoxy vs. methyl groups) influence target selectivity?
Structure-activity relationship (SAR) studies reveal that:
- The m-tolyloxy group enhances lipophilicity, improving membrane permeability.
- N-ethyl substitution on the indoline ring reduces metabolic instability compared to bulkier alkyl groups. Computational docking studies (e.g., AutoDock Vina) can predict binding poses with targets like G-protein-coupled receptors (GPCRs) or kinases, guiding rational design .
Q. How to resolve contradictions in biological activity data across different assays?
Contradictions may arise from variations in:
- Assay conditions (e.g., pH, ionic strength) affecting compound solubility or stability.
- Cell models (primary vs. immortalized cells with differing expression of target proteins). Solutions include:
- Orthogonal validation : Confirming activity using independent methods (e.g., SPR alongside cellular assays).
- Metabolic stability testing : Assessing compound degradation in assay media via LC-MS .
Q. What computational tools are effective in predicting metabolic pathways for this compound?
Tools like CYP450 isoform docking (e.g., using Schrödinger’s Glide) and in silico metabolite prediction software (e.g., Meteor Nexus) identify likely oxidation or hydrolysis sites. Experimental validation via liver microsome assays with LC-MS/MS analysis is critical for confirming predictions .
Data Contradiction Analysis
Q. Why might enzyme inhibition data conflict with cellular activity results?
Potential reasons include:
- Off-target effects in cellular systems (e.g., interaction with efflux pumps like P-glycoprotein).
- Prodrug activation : The compound may require metabolic activation (e.g., hydrolysis by esterases) not replicated in cell-free enzyme assays.
- Protein binding : Serum proteins in cellular assays may sequester the compound, reducing free concentrations .
Q. How to address discrepancies in crystallographic vs. solution-phase structural data?
- Dynamic effects : Solution-phase NMR captures conformational flexibility, while X-ray crystallography shows static, low-energy conformers.
- Solvent influence : Polar solvents (e.g., DMSO) may stabilize specific hydrogen bonds not observed in crystals.
- Molecular dynamics simulations (e.g., AMBER) can bridge these datasets by modeling time-dependent structural fluctuations .
Methodological Guidance
Q. What strategies improve yield in large-scale synthesis?
- Catalytic optimization : Transition metal catalysts (e.g., Pd/C for hydrogenation) enhance step efficiency.
- High-throughput screening : Testing solvent/base combinations to identify ideal conditions.
- Process analytical technology (PAT) : Real-time monitoring (e.g., FTIR) for rapid adjustment of reaction parameters .
Q. How to validate target engagement in complex biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
